N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The closest compounds I found are "N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine hydrobromide" and "N-(3-Ethoxy-4-methoxybenzyl)cyclooctanaminium" . These compounds have similar structures to the compound you’re asking about, but with a cyclopentane or cyclooctane ring instead of the phenyl group.

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “N-(3-Ethoxy-4-methoxybenzyl)cyclooctanaminium”, has a molecular formula of C18H30NO2 .Aplicaciones Científicas De Investigación

Forensic and Harm-Reduction Applications : Chapman and Avanes (2015) studied H NMR spectra of psychedelic phenylethanamines, including N-substituted phenylethanamines with a 2-methoxybenzyl amine moiety. Their research provides a collection of spectra that could aid forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015).

Analytical Characterization in Drug Testing : Westphal et al. (2016) characterized four N-(ortho-methoxybenzyl)amines, which are structurally related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. They provided mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data, crucial for drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).

Receptor Interaction and Pharmacological Properties : Rickli et al. (2015) investigated the receptor binding profiles of NBOMe drugs, which include N-2-methoxybenzyl derivatives, highlighting their interactions with serotonergic and other receptors. This study contributes to understanding the pharmacological properties of such compounds (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).

Metabolic Profiling for Drug Identification : Caspar et al. (2017) utilized LC-high resolution-MS/MS for identifying metabolites of 4-EA-NBOMe (a related compound) in rat urine and human liver S9 incubates. This study aids in the understanding of the metabolic pathways and potential drug interactions (Caspar, Westphal, Meyer, & Maurer, 2017).

Chemical Synthesis and Characterization : Liu et al. (1993) reported on the synthesis and characterization of lanthanide complexes with N-2-methoxybenzyl amine phenol ligands, demonstrating applications in inorganic chemistry and materials science (Liu, Yang, Rettig, & Orvig, 1993).

Development of Analytical Methods for New Psychoactive Substances : Zuba et al. (2013) detailed the analytical properties of a new hallucinogenic substance, 25C-NBOMe, which is structurally related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. Their work is significant in the analysis and identification of new psychoactive substances (Zuba, Sekuła, & Buczek, 2013).

Propiedades

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15/h4-10,13,19H,3,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWMBZXSIBWFGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365780 |

Source

|

| Record name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |

CAS RN |

101781-84-4 |

Source

|

| Record name | N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

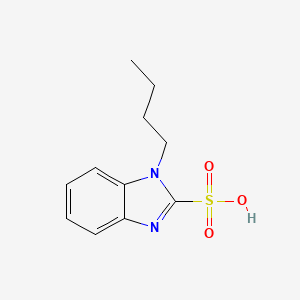

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

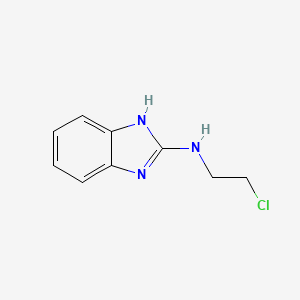

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

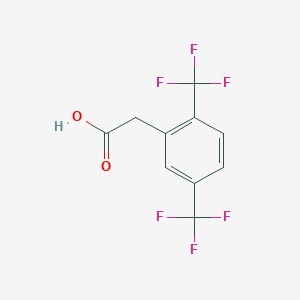

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)